5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid
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Overview
Description
5-Methyl-6-oxabicyclo[321]octane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid functional group
Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold, which is structurally similar to the compound , is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
It is known that the compound can undergo electrophilic attack of the allylic oxocarbenium motif to the allene, generating an oxa-bridged 7-membered ring intermediate .
Biochemical Pathways
It is known that the 8-azabicyclo[321]octane scaffold, which is structurally similar to the compound , is involved in the synthesis of tropane alkaloids .
Result of Action
It is known that the compound can undergo a transformation to generate an 8-azabicyclo[321]octane architecture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . This method allows for the efficient construction of the bicyclic skeleton.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more cost-effective reagents, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction may produce alcohols.
Scientific Research Applications
5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound is structurally similar and is the central core of tropane alkaloids, which have various biological activities.
Bicyclo[3.2.1]octane: This compound shares the bicyclic framework and is used in the synthesis of biologically active natural products.
Uniqueness
5-Methyl-6-oxabicyclo[321]octane-1-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties
Properties
IUPAC Name |
5-methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-8-3-2-4-9(5-8,6-12-8)7(10)11/h2-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHRYMRHNSGMMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1)(CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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